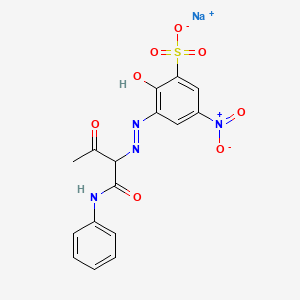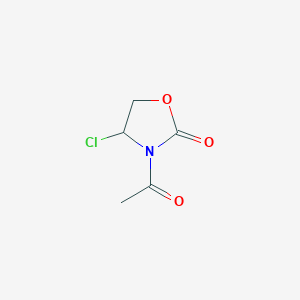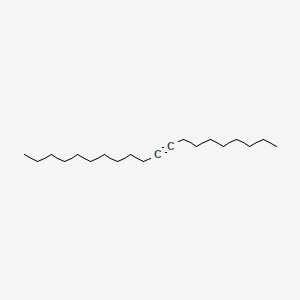
2-Hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid, sodium salt is a complex organic compound known for its vibrant color and diverse applications. It is commonly used in various industries, including textiles, pharmaceuticals, and research laboratories. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid, sodium salt involves multiple steps. The process typically begins with the nitration of phenol to produce 2-nitrophenol. This intermediate is then subjected to sulfonation to introduce the sulfonic acid group. The next step involves the coupling of the sulfonated nitrophenol with a diazonium salt derived from 2-oxo-1-((phenylamino)carbonyl)propylamine. The final product is obtained by neutralizing the resulting azo compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves the careful monitoring of temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo bond can be cleaved to form the corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like alkoxides and thiolates are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid.
Reduction: Formation of 2-hydroxy-5-amino-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid, sodium salt is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various ions and molecules.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a dye in the textile industry and as a colorant in food and cosmetics.
Mecanismo De Acción
The compound exerts its effects through various molecular mechanisms. In biological systems, it can interact with cellular components such as proteins and nucleic acids, leading to changes in their structure and function. The azo bond in the compound can undergo reduction to form reactive intermediates that can interact with cellular targets. Additionally, the nitro and sulfonic acid groups can participate in redox reactions, further contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
2-Hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid, sodium salt is unique due to its specific combination of functional groups and structural features. Similar compounds include:
2-Hydroxy-5-nitrobenzenesulfonic acid: Lacks the azo and carbonyl groups, resulting in different reactivity and applications.
3-((2-Oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid: Lacks the hydroxyl and nitro groups, leading to variations in chemical behavior and uses.
2-Hydroxy-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid: Similar structure but different positioning of functional groups, affecting its properties and applications.
Propiedades
Número CAS |
68400-42-0 |
|---|---|
Fórmula molecular |
C16H13N4NaO8S |
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
sodium;3-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H14N4O8S.Na/c1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;/h2-8,14,22H,1H3,(H,17,23)(H,26,27,28);/q;+1/p-1 |
Clave InChI |
MPCVYZWRPYLYMF-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)

![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)

![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)

![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)


![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)



![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)
